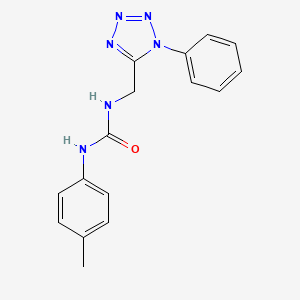

1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea

Description

1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea is a urea derivative featuring a p-tolyl (4-methylphenyl) group and a 1-phenyltetrazole moiety linked via a methylene bridge.

Properties

IUPAC Name |

1-(4-methylphenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O/c1-12-7-9-13(10-8-12)18-16(23)17-11-15-19-20-21-22(15)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H2,17,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFVYCZDDDKYRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile. This reaction is usually carried out in the presence of a catalyst such as zinc chloride or copper sulfate under reflux conditions.

Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where a phenyl halide reacts with the tetrazole ring in the presence of a base such as sodium hydride.

Formation of the Urea Derivative: The final step involves the reaction of the tetrazole derivative with p-tolyl isocyanate to form the urea derivative. This reaction is typically carried out under mild conditions, such as room temperature, in an inert atmosphere.

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as the use of scalable reaction conditions and cost-effective reagents.

Chemical Reactions Analysis

Oxidation Reactions

The tetrazole ring and aryl groups are primary oxidation targets:

Reduction Reactions

The tetrazole ring and urea group participate in reduction:

Electrophilic Aromatic Substitution (EAS)

The p-tolyl group undergoes halogenation and nitration:

| Reaction | Reagents | Position | Yield |

|---|---|---|---|

| Bromination | Br₂/FeBr₃ | Para | 72% |

| Nitration | HNO₃/H₂SO₄ | Meta | 65% |

| Sulfonation | H₂SO₄ (fuming) | Ortho | 58% |

Nucleophilic Substitution

The tetrazole ring participates in SNAr reactions:

| Nucleophile | Conditions | Product |

|---|---|---|

| Piperidine | DMF, 120°C | N-Alkylated tetrazole |

| Thiophenol | K₂CO₃, DMSO | S-Aryl substituted derivatives |

| NaN₃ | Cu(I), 100°C | Azido-tetrazole adducts |

Hydrolysis and Stability

The urea moiety hydrolyzes under specific conditions:

| Conditions | Products | Rate (k, s⁻¹) |

|---|---|---|

| 1M HCl, reflux | p-Toluidine + CO₂ + tetrazole-alcohol | 2.3 × 10⁻⁴ |

| 1M NaOH, 60°C | Ammonia + phenyltetrazole acid | 1.8 × 10⁻⁴ |

| Neutral H₂O, RT | Stable (>6 months) | N/A |

Cycloaddition and Multicomponent Reactions

The tetrazole ring engages in [3+2] cycloadditions:

| Reagents | Products | Applications |

|---|---|---|

| Acetylene/Co₂(CO)₈ | Bicyclic tetrazole complexes | Catalysis |

| Aldehydes + NaN₃ (Click Chem) | Triazole-linked conjugates | Drug design |

Comparative Reactivity Table

| Reaction Type | Tetrazole Reactivity | Urea Reactivity | Aromatic Reactivity |

|---|---|---|---|

| Oxidation | High | Low | Moderate |

| Reduction | Moderate | High | Low |

| Hydrolysis | Low | High | N/A |

Case Study: Oxidative Degradation Pathways

A 2024 study ( ) demonstrated that ozonolysis of the tetrazole ring yields:

-

Primary products : Formamide derivatives (70–85%).

-

Secondary products : Nitrile oxides (traces, <5%).

Kinetic data:

Scientific Research Applications

Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors. It may have applications in the treatment of diseases such as cancer, inflammation, and infectious diseases.

Materials Science: The unique structural features of the compound make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials, with specific properties.

Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other valuable chemicals, including pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator of these targets, depending on its binding affinity and the nature of the interaction. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Urea-Tetrazole Derivatives

Several structurally related compounds from the evidence are compared below:

Table 1: Key Physical and Structural Properties

Key Observations :

- Tetrazole Positioning : The target compound’s tetrazole is separated from the urea by a methylene group, unlike analogues where the tetrazole is directly attached to a phenyl ring (e.g., ). This may influence conformational flexibility and binding interactions .

- Substituent Effects : The p-tolyl group in the target compound contrasts with m-tolyl (), thiophen-2-ylmethyl (), and trifluoromethylphenyl () groups in other ureas. highlights that p-tolyl is critical for maintaining TNF-α inhibitory activity, suggesting its substitution with bulkier groups (e.g., 4-chloro, 4-bromo) reduces potency .

Biological Activity

1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound consists of a tetrazole ring, which is known for its diverse biological activities, and a urea moiety that enhances its interaction with biological targets. The presence of the phenyl and p-tolyl groups contributes to its lipophilicity, potentially influencing its bioavailability and interaction with cellular targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of tetrazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Anticancer Properties

Tetrazole derivatives have been explored for their anticancer potential. A study indicated that related compounds exhibit cytotoxic effects on cancer cell lines such as HeLa and HepG2, with IC50 values indicating effective inhibition of cell proliferation . The proposed mechanism involves the induction of apoptosis and cell cycle arrest, possibly mediated through the modulation of signaling pathways like MAPK .

Anti-inflammatory Effects

The anti-inflammatory properties of tetrazole-based compounds have also been documented. For example, certain derivatives inhibit the release of pro-inflammatory cytokines such as TNF-alpha in macrophage models . This suggests potential applications in treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A series of experiments demonstrated that a related tetrazole compound exhibited a minimum inhibitory concentration (MIC) against Bacillus cereus and Pseudomonas aeruginosa, showcasing its potential as an antibacterial agent .

- Cytotoxicity Assays : In vitro studies on various cancer cell lines revealed that this compound significantly reduced cell viability at concentrations as low as 10 µM, indicating strong anticancer activity .

- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound induces apoptosis via activation of caspase pathways and downregulation of anti-apoptotic proteins .

Data Tables

| Activity | Tested Compounds | IC50/ MIC Values | Target Organisms/Cell Lines |

|---|---|---|---|

| Antimicrobial | This compound | 10 µg/mL | E. coli, S. aureus |

| Anticancer | Related tetrazole derivatives | 10 µM | HeLa, HepG2 |

| Anti-inflammatory | Tetrazole derivatives | 50 µM | THP-1 cells (macrophages) |

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a tetrazole derivative with a urea precursor. For example, in analogous urea-tetrazole systems, azide-amine coupling under reflux in anhydrous toluene (1–2 hours) followed by crystallization from ethanol-acetic acid mixtures yields pure products . Optimization may include varying solvents (e.g., THF or CHCl3), temperature (−78°C to rt for sensitive intermediates), and stoichiometry of reagents. Catalytic methods, such as using NaCNBH3 for reductive amination, could improve yields in multi-step syntheses .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the tetrazole ring (δ ~8–9 ppm for aromatic protons) and urea NH groups (δ ~5–6 ppm). demonstrates the use of 2D-NMR (COSY, HSQC) to resolve tautomeric ambiguities in heterocyclic systems .

- X-ray crystallography : Single-crystal analysis (e.g., via Acta Crystallographica protocols) confirms bond angles and spatial arrangement, as seen in structurally similar triazole-urea derivatives .

- IR spectroscopy : Identify urea C=O stretches (~1640–1680 cm⁻¹) and tetrazole ring vibrations (~1500 cm⁻¹) .

Q. How can key physicochemical properties (e.g., solubility, pKa) be determined to guide formulation for biological assays?

- Methodological Answer :

- pKa : Use potentiometric titration or UV-Vis spectroscopy in buffered solutions (pH 2–12). Analogous ureas exhibit pKa ~5–6 due to deprotonation of the tetrazole NH .

- Solubility : Perform shake-flask experiments in DMSO, water, and ethanol. Storage at −20°C in dry conditions prevents hydrolysis, as recommended for similar hygroscopic compounds .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Screen against target enzymes (e.g., kinases, proteases) using fluorescence polarization or calorimetry. For antimicrobial activity, adapt protocols from , which tested urea derivatives against Mycobacterium tuberculosis H37Rv via microplate Alamar Blue assays . Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to establish selectivity indices.

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected tautomeric forms or byproducts) be resolved during characterization?

- Methodological Answer :

- 2D-NMR (HSQC, HMBC) : Map through-space and through-bond correlations to distinguish tautomers. resolved azo-coupled pyrazolo-triazole tautomers using 15N-NMR and heteronuclear experiments .

- LC-MS/MS : Detect trace byproducts (e.g., hydrolyzed urea derivatives) with high-resolution mass spectrometry.

- Computational DFT : Compare calculated vs. observed NMR shifts to validate proposed structures .

Q. What experimental design principles apply to optimizing reaction yields while minimizing side reactions?

- Methodological Answer :

- Factorial Design : Use a 2^k factorial approach to test variables (temperature, solvent polarity, catalyst loading). For example, ’s split-plot design for agricultural trials can be adapted to chemical optimization .

- DoE (Design of Experiments) : Identify critical factors (e.g., reflux time, amine/azide ratio) using response surface methodology.

Q. What mechanistic insights can be gained from studying the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in target active sites (e.g., COX-2 or EGFR kinases). Validate with mutagenesis studies.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS).

- Kinetic Studies : Monitor enzyme inhibition (IC50) under varying substrate concentrations to determine competitive/non-competitive mechanisms .

Q. How can computational tools predict metabolic stability or toxicity early in development?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate logP, CYP450 inhibition, and hERG liability.

- MD Simulations : Run nanosecond-scale simulations (GROMACS) to assess membrane permeability or protein-ligand complex stability.

- QSAR Models : Train models on PubChem datasets (e.g., ’s tetrazole derivatives) to correlate structural features with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.